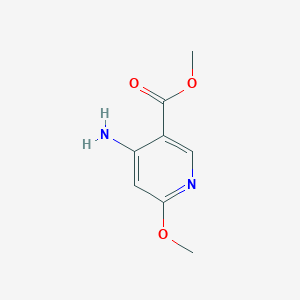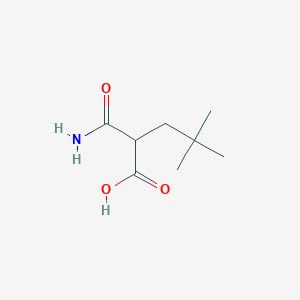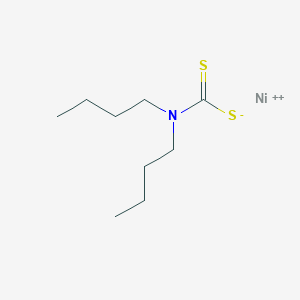
4-Amino-6-methoxy-nicotinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-6-methoxynicotinate: is an organic compound with the molecular formula C₈H₁₀N₂O₃ It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-methoxynicotinate typically involves multiple steps. One common method includes the following steps:
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Amination: Introduction of the amino group at the 4-position through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods: Industrial production of Methyl 4-amino-6-methoxynicotinate may involve the use of advanced techniques such as microwave-assisted synthesis and flow reaction technologies to enhance reaction efficiency and product yield. These methods allow for better control over reaction conditions, leading to higher purity and regioselectivity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-6-methoxynicotinate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products:
- Oxidation products include oxides and hydroxylated derivatives.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-6-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-methoxynicotinate: Similar structure but with the methoxy group at the 6-position.
Methyl 4-amino-3-methoxynicotinate: Similar structure but with the methoxy group at the 3-position.
Methyl 2-amino-6-methoxynicotinate: Similar structure but with the amino group at the 2-position.
Uniqueness: Methyl 4-amino-6-methoxynicotinate is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 4-amino-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
DZPUKKKJYDAHCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11728726.png)

![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)
![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)

![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)

![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)


